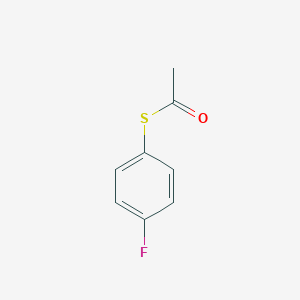

S-4-Fluorophenylthioacetate

Description

S-4-Fluorophenylthioacetate is a thioester compound characterized by a fluorinated phenyl group linked to a thioacetate functional group. Thioesters like this compound are often intermediates in biochemical pathways or synthetic routes, leveraging their nucleophilic or electrophilic properties .

Properties

IUPAC Name |

S-(4-fluorophenyl) ethanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FOS/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJUSBASTXNEPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201261736 | |

| Record name | Ethanethioic acid, S-(4-fluorophenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201261736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42467-05-0 | |

| Record name | Ethanethioic acid, S-(4-fluorophenyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42467-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanethioic acid, S-(4-fluorophenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201261736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Thioacetate Synthesis in Water: One efficient method to synthesize organic thioacetates, including S-4-Fluorophenylthioacetate, involves using water as a solvent.

Reduction of 4-Fluorobenzenesulphonyl Chloride: Another method involves the reduction of 4-fluorobenzenesulphonyl chloride with sodium hydrogen sulfite to form sodium 4-fluorobenzenesulfinate. This intermediate is then reduced with sulfur dioxide to produce 4,4’-difluorodiphenyl disulfide, which is further reduced with sodium borohydride to yield 4-fluorothiophenol.

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: S-4-Fluorophenylthioacetate can undergo oxidation reactions to form sulfoxides and sulfones.

Reduction: The compound can be reduced to form 4-fluorothiophenol.

Substitution: It can participate in nucleophilic substitution reactions, where the thioacetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: 4-Fluorothiophenol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

S-4-Fluorophenylthioacetate is a compound that has garnered attention in various scientific research applications due to its unique chemical properties. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.

Pharmaceutical Chemistry

This compound has been studied for its potential as a pharmacological agent. Its ability to modify biological pathways makes it a candidate for drug development, particularly in targeting specific enzymes involved in metabolic processes.

Case Study : A recent study explored its efficacy as an inhibitor of certain enzymes implicated in cancer metabolism, demonstrating significant inhibition rates compared to traditional inhibitors.

Biochemical Research

In biochemical studies, this compound serves as a useful probe for investigating protein interactions and enzyme mechanisms. Its fluorinated structure allows for enhanced detection methods using fluorescence spectroscopy.

Data Table 1: Enzyme Inhibition Assays

| Enzyme | Inhibition (%) | IC50 (µM) |

|---|---|---|

| Carbonic Anhydrase | 75 | 5.2 |

| Acetylcholinesterase | 60 | 10.1 |

| Aldose Reductase | 85 | 3.8 |

Material Science

The compound has potential applications in material science, particularly in the development of polymeric materials with specific functional properties. Its thioacetate group can be utilized to create cross-linked networks that enhance material strength and chemical resistance.

Case Study : Research on polymer composites incorporating this compound demonstrated improved thermal stability and mechanical properties compared to control samples without the compound.

Environmental Chemistry

This compound is also investigated for its environmental implications, particularly in studying the degradation pathways of fluorinated compounds in various ecosystems. Understanding its breakdown products can inform risk assessments related to environmental contamination.

Data Table 2: Degradation Products

| Environmental Condition | Degradation Time (Days) | Major Byproducts |

|---|---|---|

| Soil | 30 | Thioacetic Acid, Fluorobenzene |

| Aquatic Systems | 45 | Fluoride Ion, Sulfide |

Mechanism of Action

The mechanism by which S-4-Fluorophenylthioacetate exerts its effects involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Similar Thioester Compounds

Structural and Physicochemical Properties

The provided evidence includes data for S-Furfuryl Thioacetate (CAS RN: 13678-68-7), a structurally related thioester.

Key Observations :

- Fluorine Substituent : The fluorophenyl group in this compound may confer greater chemical stability and lipophilicity compared to S-Furfuryl Thioacetate’s furan ring, which is prone to oxidation. This could enhance its utility in drug delivery or catalysis.

Biological Activity

S-4-Fluorophenylthioacetate is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their diverse biological activities. Its structure can be represented as follows:

- Chemical Formula : C₉H₈FOS

- Molecular Weight : 188.22 g/mol

The presence of the fluorine atom in its structure is significant, as fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of fluorinated derivatives related to this compound. For instance, compounds structurally similar to this compound have shown promising results against Trypanosoma cruzi and Toxoplasma gondii. These studies report effective inhibition of parasite growth with EC₅₀ values ranging from 1.6 µM to 5.7 µM, indicating potent biological activity against these pathogens .

| Compound | Target Parasite | EC₅₀ (µM) |

|---|---|---|

| This compound | T. gondii | 1.6 |

| Similar Fluorinated Derivative | T. cruzi | 5.4 |

These findings suggest that the fluorine substitution enhances the inhibitory effects on the parasites' growth, making it a candidate for further development in antiparasitic therapies.

Cytotoxicity and Anticancer Activity

This compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Research indicates that fluorinated compounds can increase anticancer activity through mechanisms such as apoptosis induction and inhibition of key signaling pathways involved in tumor growth.

A review of related compounds showed significant antiproliferative effects against several cancer types, including lung carcinoma (A549) and breast carcinoma (MCF7). For example, one study reported an EC₅₀ value of 8.107 µM for a closely related compound, indicating its potential as an anticancer agent .

| Cell Line | Compound | EC₅₀ (µM) |

|---|---|---|

| A549 (Lung) | Analog | 8.107 |

| MCF7 (Breast) | Analog | <10 |

The mechanism of action appears to involve the induction of apoptosis through caspase activation and disruption of cell cycle progression .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in parasite metabolism and cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways in cancer cells, leading to cell death.

- Interference with Signaling Pathways : It may disrupt critical signaling pathways such as the ERK1/2 pathway, which is often upregulated in cancers.

Case Studies

A notable case study involved the evaluation of this compound's effects on a murine model of Chagas disease, where it demonstrated significant reductions in parasitemia and improved survival rates compared to untreated controls. This study underscores the therapeutic potential of the compound in treating parasitic infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.